Propyl 3,5-dichloro-4-hydroxybenzoate

Metabolism In Vitro Toxicology Persistence

This is NOT propylparaben. Propyl 3,5-dichloro-4-hydroxybenzoate is the stable, chlorinated disinfection by-product with 40-fold slower metabolism, dioxin-like AhR agonist activity, and 2.8× higher aquatic toxicity. Essential for accurate LC/GC-MS quantification in water quality testing, environmental fate studies, and toxicology research. Substituting with the parent preservative will yield invalid results. Procure as a high-purity analytical standard to ensure method integrity.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
CAS No. 101003-80-9
Cat. No. B011977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 3,5-dichloro-4-hydroxybenzoate
CAS101003-80-9
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
InChIInChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3
InChIKeyWZTZPDOCOFUQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 3,5-Dichloro-4-hydroxybenzoate (CAS 101003-80-9): Baseline Characterization for Environmental and Metabolism Research Procurement


Propyl 3,5-dichloro-4-hydroxybenzoate (CAS 101003-80-9, C10H10Cl2O3, MW 249.09) is a dichlorinated derivative of propylparaben, a widely used antimicrobial preservative [1]. It is a halogenated aromatic compound with a melting point of 99-101°C, characterized as a solid that is insoluble in water but soluble in organic solvents . This compound is not a commercial preservative but is instead a primary focus of environmental and toxicological research, as it forms as a stable, recalcitrant transformation product when propylparaben reacts with chlorine-based disinfectants in water systems [2]. Its primary relevance in scientific procurement is as a high-purity analytical standard or research compound for studies on the environmental fate, metabolism, and toxicology of parabens and their disinfection by-products.

Why Propyl 3,5-Dichloro-4-hydroxybenzoate Cannot Be Substituted by Propylparaben or Other Analogs in Key Research Contexts


Scientific and industrial users cannot simply substitute propyl 3,5-dichloro-4-hydroxybenzoate with its parent compound (propylparaben) or other in-class analogs (e.g., methyl 3,5-dichloro-4-hydroxybenzoate) due to fundamental differences in biological and environmental behavior driven by chlorination. Chlorination drastically alters the molecule's physicochemical properties and its interaction with biological systems. Specifically, the addition of two chlorine atoms significantly increases hydrophobicity (log P) and environmental persistence while fundamentally changing its metabolic fate and toxicity profile [1][2]. For instance, while the parent propylparaben is readily degraded in environmental or metabolic systems, the dichlorinated analog is remarkably stable, exhibiting a degradation rate 40-fold slower in a relevant in vitro model [3]. Furthermore, its toxicological mechanism shifts from estrogenic activity to acting as an aryl hydrocarbon receptor (AhR) agonist, a pathway associated with dioxin-like toxicity [3]. This evidence demonstrates that procurement decisions for standards in environmental monitoring, toxicology studies, or metabolism research are non-interchangeable and must be compound-specific.

Propyl 3,5-Dichloro-4-hydroxybenzoate: A Quantified Evidence Guide for Differentiated Environmental Persistence and Metabolic Fate


40-Fold Reduction in Metabolic Degradation Rate vs. Parent Propylparaben

Chlorination of propylparaben to form propyl 3,5-dichloro-4-hydroxybenzoate (Cl2PP) results in a dramatic reduction in its metabolic degradation rate. Research shows that the degradation rate of Cl2PP by rat liver S9 fraction is reduced approximately 40-fold compared to the parent propylparaben [1]. This is further quantified by a reported metabolic rate constant (k) of 0.019/min and a half-life of 37 minutes for Cl2PP in the same system [2]. While the parent propylparaben is known to disappear within 5 minutes in chlorinated water [3], the dichlorinated product accumulates and persists.

Metabolism In Vitro Toxicology Persistence Rat Liver S9 Fraction

2.8-Fold Increase in Acute Aquatic Toxicity vs. Parent Propylparaben

The introduction of two chlorine atoms onto the propylparaben backbone significantly elevates its acute toxicity to aquatic organisms. A study using the Daphnia magna immobilization test found that the acute toxicity of dichlorinated n-propylparaben (propyl 3,5-dichloro-4-hydroxybenzoate) was 2.8-fold higher than that of its parent compound, propylparaben [1][2]. This finding aligns with the general observation that toxicity increases with increasing hydrophobicity (log P) of these compounds [1].

Ecotoxicology Aquatic Toxicity Daphnia magna Risk Assessment

Differential Aryl Hydrocarbon Receptor (AhR) Agonist Activity Profile

Unlike its parent compound, propylparaben, which is primarily known for weak estrogenic activity, propyl 3,5-dichloro-4-hydroxybenzoate (Cl2PP) exhibits a distinct toxicological mechanism by acting as an aryl hydrocarbon receptor (AhR) agonist. In vitro studies show that while the parent compound does not significantly activate AhR, Cl2PP does, and this activity is partially retained in its metabolites. Specifically, two hydroxylated metabolites of Cl2PP demonstrated AhR agonist activity of up to 39% of that of the parent Cl2PP when assessed in a yeast (YCM3) reporter gene assay [1][2].

Endocrine Disruption Aryl Hydrocarbon Receptor In Vitro Toxicology Mechanism of Action

Environmental Accumulation as a Stable Chlorination Byproduct

Propyl 3,5-dichloro-4-hydroxybenzoate is not an intentionally manufactured product but a transformation product formed during water chlorination. Kinetic studies on the chlorination of propylparaben demonstrate that it reacts rapidly, disappearing within 5 minutes, while its dichlorinated derivative (Cl2PP) forms and then persists as a stable byproduct in solution [1]. This accumulation is quantified by the reaction kinetics, with an apparent rate constant (k_app) for propylparaben chlorination of 2.98 × 10⁻² M⁻⁰·⁸⁵¹·s⁻¹ at pH 7.0 [1], leading to the formation and subsequent accumulation of the stable, dichlorinated end-product.

Environmental Chemistry Disinfection By-products Water Treatment Persistence

Physicochemical Differentiation: Melting Point and Solubility

Chlorination induces tangible changes in physicochemical properties that affect handling and analysis. The target compound, propyl 3,5-dichloro-4-hydroxybenzoate, has a defined melting point of 99-101°C , which is higher than that of its parent propylparaben (melting point 96-98°C) [1]. Furthermore, the compound is noted to be insoluble in water but easily soluble in organic solvents , a profile consistent with its increased hydrophobicity compared to the parent paraben. These properties are critical for developing extraction and analytical methods.

Analytical Chemistry Chromatography Physical Properties Formulation

Propyl 3,5-Dichloro-4-hydroxybenzoate: Validated Application Scenarios for Research and Analytical Procurement


Analytical Reference Standard for Environmental Monitoring of Disinfection By-products

Propyl 3,5-dichloro-4-hydroxybenzoate is an essential high-purity analytical standard for environmental chemists and water quality laboratories. Its well-characterized formation from propylparaben and its accumulation as a stable byproduct in chlorinated water [1] make it a critical target analyte in GC-MS and LC-MS/MS methods. Procurement is necessary for the accurate identification and quantification of this specific paraben transformation product in environmental samples, including drinking water, swimming pool water, and wastewater effluent.

Metabolism and Toxicokinetic Studies of Halogenated Environmental Contaminants

Given its dramatically reduced metabolic degradation rate (40-fold reduction) relative to the parent propylparaben [2], this compound serves as a model substrate for investigating the hepatic metabolism of persistent halogenated aromatics. Researchers in toxicology and pharmacology procure this compound to study Phase I and II metabolism using in vitro systems (e.g., liver S9 fractions, microsomes, hepatocytes) to understand the mechanisms driving bioaccumulation and to identify potentially toxic metabolites [2].

In Vitro Toxicology Research Focused on Aryl Hydrocarbon Receptor (AhR) Agonism

The compound's demonstrated activity as an AhR agonist and the partial retention of this activity in its hydroxylated metabolites (up to 39% of parent activity) [3] make it a valuable research tool for toxicologists. It is procured for cell-based assays (e.g., reporter gene assays) to elucidate the molecular mechanisms of dioxin-like toxicity, study the structure-activity relationship of halogenated aromatic compounds, and investigate its potential role as an endocrine disruptor through AhR-mediated pathways.

Aquatic Ecotoxicology Assays for Risk Assessment of Paraben By-products

With a quantified 2.8-fold increase in acute toxicity to Daphnia magna compared to propylparaben [4], this compound is a key chemical for aquatic ecotoxicology studies. Environmental toxicologists and risk assessors procure it to perform standardized toxicity tests (e.g., OECD 202) and generate robust ecotoxicity data for ecological risk assessments of paraben-based preservatives and their transformation products in freshwater ecosystems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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